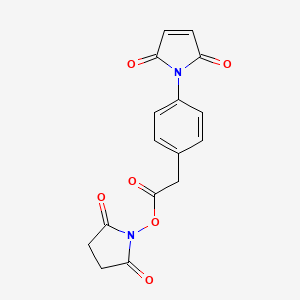
4-Maleimidophenylacetic Acid N-Hydroxysuccinimide Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Maleimidophenylacetic Acid N-Hydroxysuccinimide Ester is a heterobifunctional cross-linking reagent. It is commonly used in biochemical and molecular biology applications due to its ability to react with both amine and sulfhydryl groups. This compound is particularly useful in the preparation of enzyme immunoconjugates and hapten-carrier molecule conjugates .
Métodos De Preparación
The synthesis of 4-Maleimidophenylacetic Acid N-Hydroxysuccinimide Ester typically involves the reaction of 4-Maleimidophenylacetic Acid with N-Hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Análisis De Reacciones Químicas
4-Maleimidophenylacetic Acid N-Hydroxysuccinimide Ester undergoes several types of chemical reactions:
Substitution Reactions: It reacts with primary amines to form stable amide bonds. This reaction is typically carried out at a pH of 7.5.
Addition Reactions: It reacts with free sulfhydryl groups to form thioether linkages.
Common reagents used in these reactions include primary amines and sulfhydryl-containing compounds. The major products formed are amide and thioether derivatives .
Aplicaciones Científicas De Investigación
4-Maleimidophenylacetic Acid N-Hydroxysuccinimide Ester has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking reagent in the synthesis of complex molecules.
Biology: It is employed in the preparation of enzyme immunoconjugates and hapten-carrier molecule conjugates.
Medicine: It is used in the development of drug delivery systems and diagnostic assays.
Industry: It is utilized in the production of bioconjugates for various industrial applications
Mecanismo De Acción
The mechanism of action of 4-Maleimidophenylacetic Acid N-Hydroxysuccinimide Ester involves the formation of covalent bonds with amine and sulfhydryl groups. The N-Hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with free sulfhydryl groups to form thioether linkages. These reactions enable the compound to cross-link proteins and other biomolecules, facilitating the formation of complex structures .
Comparación Con Compuestos Similares
4-Maleimidophenylacetic Acid N-Hydroxysuccinimide Ester can be compared with other similar compounds such as:
4-Maleimidobutyric Acid N-Hydroxysuccinimide Ester: Similar in structure and reactivity, but with a different spacer length.
3-Maleimidopropionic Acid N-Hydroxysuccinimide Ester: Another similar compound with a shorter spacer length.
6-Maleimidohexanoic Acid N-Hydroxysuccinimide Ester: Features a longer spacer length, providing different spatial properties
These compounds share similar reactivity but differ in their spacer lengths, which can affect their applications and the properties of the resulting conjugates.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[4-(2,5-dioxopyrrol-1-yl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6/c19-12-5-6-13(20)17(12)11-3-1-10(2-4-11)9-16(23)24-18-14(21)7-8-15(18)22/h1-6H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBOLBORLAOARY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)N3C(=O)C=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
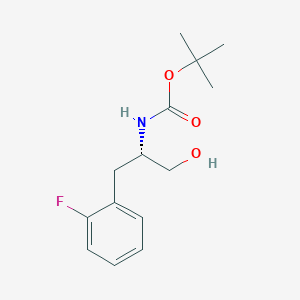
![2-Tert-butyl-6-[3-tert-butyl-2-[(6,12-ditert-butyl-4,14-dimethoxy-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-yl)oxy]-5-methoxycyclohexyl]-4-methoxycyclohexan-1-ol](/img/structure/B8237839.png)
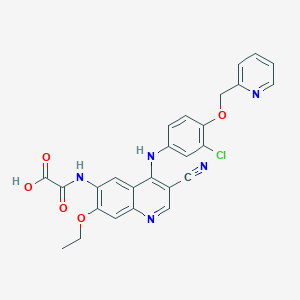
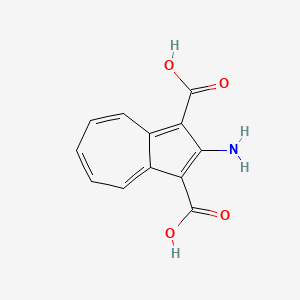
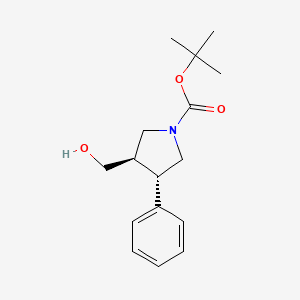
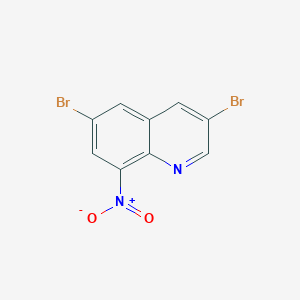
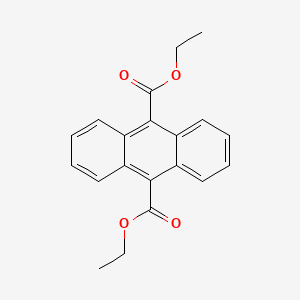

![1,4-Diazabicyclo[2.2.2]octane Dihydriodide](/img/structure/B8237890.png)
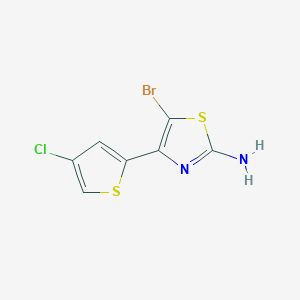
![3'-Amino-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8237928.png)
![N-[2-[[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B8237937.png)
![1-[2-(13-Azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B8237945.png)
![10,16-dibromo-N,N-bis(1-cyclohexylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B8237947.png)
